
Sodium (2-carboxy-m-tolyl)hydroxymercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2-carboxy-m-tolyl)hydroxymercury is a chemical compound with the molecular formula C8H7HgNaO3. It is known for its unique properties and applications in various scientific fields. This compound is a derivative of mercury and contains a carboxylic acid group, making it an interesting subject for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2-carboxy-m-tolyl)hydroxymercury typically involves the reaction of 2-carboxy-m-tolyl with mercuric acetate in the presence of sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-carboxy-m-tolyl} + \text{Hg(OAc)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2-carboxy-m-tolyl)hydroxymercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury .
Wissenschaftliche Forschungsanwendungen
Sodium (2-carboxy-m-tolyl)hydroxymercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Sodium (2-carboxy-m-tolyl)hydroxymercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a subject of interest in both basic and applied research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2-carboxy-p-tolyl)hydroxymercury
- Sodium (2-carboxy-o-tolyl)hydroxymercury
- Sodium (2-carboxy-m-tolyl)chloromercury
Uniqueness
Sodium (2-carboxy-m-tolyl)hydroxymercury is unique due to its specific structural features, such as the position of the carboxylic acid group and the presence of the hydroxymercury moiety. These features confer distinct chemical and biological properties, making it different from other similar compounds .
Eigenschaften
CAS-Nummer |
52795-88-7 |
|---|---|
Molekularformel |
C8H7HgNaO3 |
Molekulargewicht |
374.72 g/mol |
IUPAC-Name |
sodium;(2-carboxylato-3-methylphenyl)mercury(1+);hydroxide |
InChI |
InChI=1S/C8H7O2.Hg.Na.H2O/c1-6-4-2-3-5-7(6)8(9)10;;;/h2-4H,1H3,(H,9,10);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
KJRDPWDRJKXFNB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=CC=C1)[Hg+])C(=O)[O-].[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


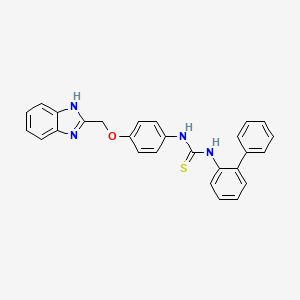
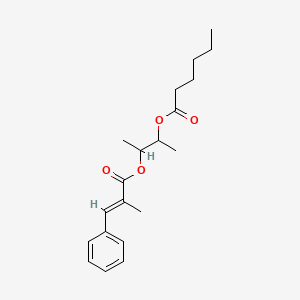
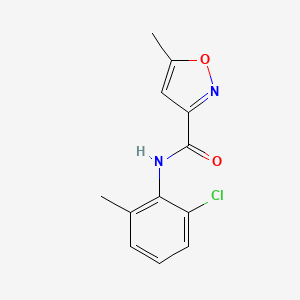
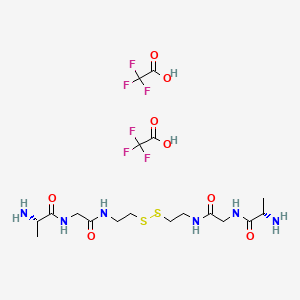
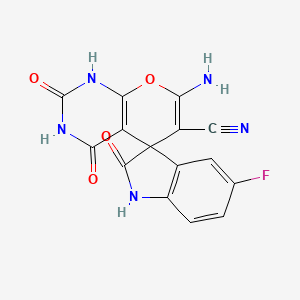

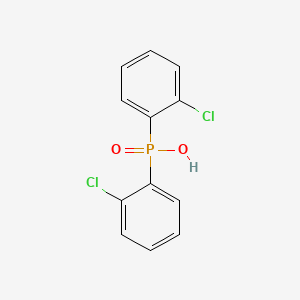
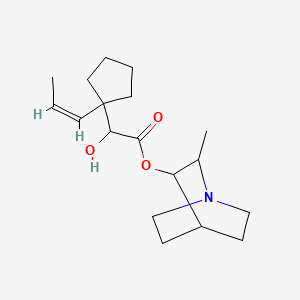
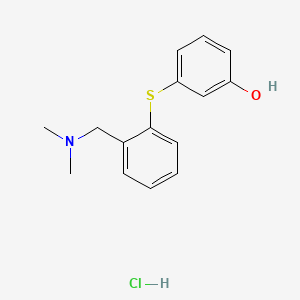
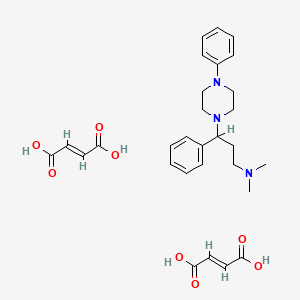
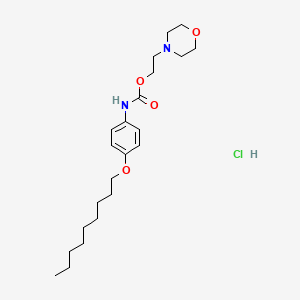

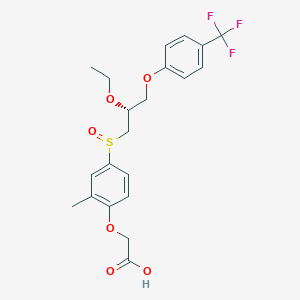
![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
